Guanylurea phosphate
Description
Historical Context of Guanylurea (B105422) Phosphate (B84403) Research
The study of guanylurea phosphate has progressed significantly since its early synthesis and identification. Initially recognized for a specific application, the scope of research has broadened over the decades to encompass a variety of scientific fields.
Early Development and Initial Recognition
The primary method for synthesizing this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution. google.comprepchem.com This straightforward and high-yield process has been a cornerstone of its production. google.com An early patent from 1942 outlines a method for preparing guanyl urea (B33335), a precursor to GUP, by hydrolyzing dicyandiamid with sulfuric acid. google.com
Initial academic and industrial recognition of this compound was predominantly for its efficacy as a fire retardant, particularly for cellulosic materials such as wood and textiles. As early as 1961, the Koppers company proposed its use as a fire retardant for timber, marking a key moment in its application history. This early focus was driven by the compound's ability to act as both an acidic and foaming agent during combustion. When heated, GUP promotes dehydration and char formation on the surface of materials, which insulates the underlying material from the heat source and dilutes flammable gases. uth.gr
Evolution of Research Foci
The research focus on this compound has evolved considerably from its initial application. While flame retardancy remains a central theme, the scientific inquiry has expanded into several new and interdisciplinary areas.
Advanced Flame Retardants: Modern research aims to enhance the performance of GUP as a flame retardant. A significant challenge has been its susceptibility to leaching from treated materials due to its water solubility. mdpi.comacs.org This has led to the development of leach-resistant formulations by incorporating GUP into polymer matrices, such as melamine-formaldehyde resins and furfuryl alcohol. mdpi.comacs.org These composite systems encapsulate GUP, improving its durability for exterior applications. mdpi.comtandfonline.comresearchgate.net Researchers also explore synergistic effects by combining GUP with other compounds like boric acid to enhance fire retardant efficiency. researchgate.netresearchgate.net
Agriculture: The high nitrogen and phosphorus content of GUP has prompted investigations into its use as a slow-release fertilizer. sielc.comfertilizer.orgblogspot.comopenagriculturejournal.com The objective is to provide a more controlled nutrient supply to plants, which can improve nutrient uptake efficiency and reduce environmental runoff compared to conventional, highly soluble fertilizers. fertilizer.orgufl.edu
Environmental Science: A significant area of modern research stems from the discovery that guanylurea is the primary and persistent environmental transformation product of metformin (B114582), a widely prescribed antidiabetic drug. researchgate.netnih.govnih.gov Consequently, guanylurea is now frequently detected in wastewater treatment plant effluents and surface waters, raising concerns about its environmental fate and potential ecological impact. researchgate.netnih.govresearchgate.netdntb.gov.ua This has spurred research into its biodegradation pathways and effects on aquatic organisms. nih.gov
Polymer and Medicinal Chemistry: The guanylurea functional group itself has become a building block in synthetic chemistry. Researchers have synthesized novel antimicrobial polymers, known as poly(guanylurea)s, which demonstrate potential in combating bacterial infections, including those resistant to traditional antibiotics. nih.govfiu.eduncsu.edu These polymers work by disrupting the bacterial cell membrane, offering a different mechanism of action. nih.govncsu.edu
Significance and Research Imperatives of this compound
The continued academic interest in this compound is driven by its potential to address key contemporary scientific and societal needs. Its unique chemical properties make it relevant to challenges in materials science, environmental protection, and public health.
Addressing Contemporary Scientific Challenges
This compound research is pertinent to several modern scientific challenges:
Fire Safety and Halogen-Free Materials: There is a growing demand for effective, environmentally benign flame retardants to replace halogenated compounds, which have toxicity concerns. mdpi.com GUP, being a nitrogen-phosphorus compound, offers a halogen-free alternative. mdpi.com Current research imperatives include optimizing its performance, improving its durability through methods like polymerization and encapsulation, and expanding its application to a wider range of materials, including advanced composites and translucent intumescent coatings. uth.grmdpi.comresearchgate.net
Sustainable Agriculture and Nutrient Management: Enhancing the efficiency of fertilizers is crucial for global food security and environmental sustainability. openagriculturejournal.com Research into GUP as a component of slow-release fertilizers addresses the need to minimize nutrient loss, reduce water pollution, and improve crop yields. sielc.comopenagriculturejournal.comufl.edu
Environmental Contaminants of Emerging Concern: The prevalence of guanylurea in aquatic environments as a metabolite of metformin presents a significant environmental challenge. researchgate.netdntb.gov.ua Research is crucial to understand its long-term ecological effects, its transport and fate in ecosystems, and to develop effective water treatment and bioremediation strategies. researchgate.netnih.gov
Antimicrobial Resistance: The rise of drug-resistant bacteria is a major global health threat. The development of new classes of antimicrobial agents is a critical priority. The synthesis of poly(guanylurea)s, which leverage the guanylurea structure, represents an innovative approach to creating polymers that can effectively kill bacteria through mechanisms that are less prone to resistance development. nih.govfiu.eduncsu.edu
Interdisciplinary Relevance in Chemical Sciences
The study of this compound is inherently interdisciplinary, connecting various branches of the chemical sciences:
Materials Science and Polymer Chemistry: GUP is used as a functional additive in materials like wood, bamboo, and textiles. mdpi.comresearchgate.netncsu.edu Its incorporation into polymer resins such as melamine-urea-formaldehyde (B8673199) and poly(furfuryl alcohol) to create fire-retardant composites and coatings is a key area of research that blends polymer synthesis with material performance testing. mdpi.comacs.orgresearchgate.net
Environmental and Analytical Chemistry: The detection and quantification of guanylurea in environmental samples require sophisticated analytical techniques. researchgate.net Studying its degradation pathways, both biotic and abiotic, is a core focus of environmental chemistry, aiming to mitigate its impact as a water pollutant. nih.gov
Agricultural Chemistry: The formulation and evaluation of GUP-containing fertilizers involve principles of soil chemistry, nutrient release kinetics, and plant science to optimize agricultural productivity. sielc.comopenagriculturejournal.com
Supramolecular Chemistry: The guanylurea cation's ability to form extensive hydrogen-bonding networks is of interest in crystal engineering. This research explores the design of new crystalline materials with tailored structural and functional properties.
Synthetic and Medicinal Chemistry: GUP serves as a platform for further chemical synthesis. Its reactive urea moiety allows for its incorporation into larger molecules and polymers. The development of poly(guanylurea)s as novel antimicrobial agents highlights its relevance in the search for new therapeutic compounds. nih.govncsu.edu
The following tables summarize key research findings related to the fire-retardant properties of this compound.
Table 1: Effect of GUP Treatment on Combustion Properties of Furfurylated Wood
| Parameter | Unmodified Wood | GUP-Treated Furfurylated Wood | Percentage Reduction |
|---|---|---|---|
| Peak Heat Release Rate (HRR₂) | 454.8 kW/m² | 264.9 kW/m² | 41.8% |
Data sourced from a study on furfurylated pine wood. mdpi.com
Table 2: Performance of GUP-Treated Decorative Bamboo Filament
| Parameter | Untreated Bamboo | 25% GUP-Treated Bamboo | Percentage Reduction |
|---|---|---|---|
| Peak Heat Release Rate (PKHRR) | - | - | 44.9% |
| Total Heat Release (THR) | - | - | 42.2% |
| Peak Smoke Production Rate (PKSPR) | - | - | 67.4% |
| Total Smoke Production (TSP) | - | - | 95.0% |
Data sourced from a study on decorative bamboo filament. ncsu.edu
Structure
2D Structure
Properties
IUPAC Name |
diaminomethylideneurea;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYQINAXWNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5420-79-1, 36897-89-9, 84946-06-5 | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-60-4, 36897-89-9, 5420-79-1 | |
| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC267685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC7762 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amidinourea phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYANDIAMIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Chemistry of Guanylurea Phosphate
Synthetic Routes and Optimization Strategies
The preparation of guanylurea (B105422) phosphate (B84403) predominantly relies on the reaction between dicyandiamide (B1669379) and phosphoric acid. Variations in reaction conditions and the exploration of alternative pathways aim to optimize yield, purity, and process efficiency.
Dicyandiamide and Phosphoric Acid Reaction
This is the most common and industrially relevant method for synthesizing guanylurea phosphate. The process involves the controlled reaction of dicyandiamide with phosphoric acid, typically in an aqueous medium.
The synthesis of this compound from dicyandiamide and phosphoric acid is carried out under specific conditions to ensure efficient conversion and product quality.
Reactants and Solvent: The primary reactants are dicyandiamide and phosphoric acid, with purified water serving as the solvent google.comgoogle.comresearchgate.netd-nb.info.
Temperature: The reaction is typically conducted at elevated temperatures, commonly ranging from 80°C to 100°C google.comgoogle.com. Some literature suggests broader ranges, including 45°C to 100°C google.com or even 90°C to 120°C google.com.
Reaction Time: The duration of the reaction varies. Initial reaction phases might last from 35 to 45 minutes google.com, followed by a heat preservation period. Some protocols specify heat preservation for up to 8 hours after acid addition google.com, while others indicate reaction times extending up to 5 hours after dissolution google.com or even 12-24 hours for complete reaction . The reaction is preferably allowed to proceed to at least 95% completion to minimize the formation of insoluble precipitates google.com.
Addition Rate: Phosphoric acid is typically added dropwise to the dicyandiamide-water mixture google.com. A controlled addition rate, such as 100-150 L/h, is often employed google.com.
Molar Ratio: The molar ratio of dicyandiamide to phosphoric acid is a critical parameter, typically maintained between 0.8:1 and 1.3:1 google.com.
Stirring: Continuous stirring is essential throughout the process to ensure homogeneous mixing of reactants and efficient heat transfer google.comprepchem.com.
Table 2.1.1.1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Range/Value | Notes |
| Reactants | Dicyandiamide, Purified Water, Phosphoric Acid | |
| Temperature | 80–100°C | Some literature suggests 45–100°C or 90–120°C. |
| Reaction Time | 35–45 minutes (initial reaction) | Followed by heat preservation (e.g., 8 hours) or longer reaction times. |
| Acid Addition Rate | 100–150 L/h | Dropwise addition. |
| Molar Ratio (DCDA:H₃PO₄) | Typically 0.8:1 to 1.3:1 | |
| Solvent | Purified Water | |
| Reaction Completion | Preferably ≥95% | To prevent precipitate formation. |
Strategies to improve the yield and purity of this compound are crucial for its industrial viability.
Purity Enhancement: High product purity is a key objective. Purity levels of no less than 99.0% can be achieved through optimized synthesis and purification techniques researchgate.net. Purification commonly involves crystallization via cooling, followed by centrifugation and rinsing with ethanol (B145695) to remove impurities .
Table 2.1.1.2: Yield and Purity Metrics for this compound Synthesis
| Parameter | Value | Notes |
| Yield | 76–84.9% | Achieved with the phosphoric acid method. |
| Up to 84.9% | With mother liquor recycling. | |
| Purity | ≥98% | Standard purity. |
| >99% | Achieved with advanced purification. | |
| ≥99.0% | From optimized processing methods. |
The synthesis of this compound using dicyandiamide, purified water, and phosphoric acid is recognized for its environmental friendliness google.com. Adherence to green chemistry principles is increasingly important in chemical manufacturing. The recycling of mother liquor contributes to waste reduction , aligning with the principle of waste prevention. Designing processes that use less hazardous substances and minimize energy consumption are key aspects of sustainable chemical synthesis instituteofsustainabilitystudies.comacs.orgsigmaaldrich.com.
Alternative Synthetic Pathways
While the dicyandiamide-phosphoric acid route is dominant, alternative synthetic approaches have been explored.
One documented alternative pathway involves the reaction of dicyandiamide and phosphoric acid in the presence of very small amounts of formaldehyde (B43269) google.com. This method may offer specific advantages or alter reaction kinetics, though its industrial prevalence compared to the formaldehyde-free route is not extensively detailed in the provided literature.
Novel Precursor Utilization
While established synthetic routes are common, research into precursor utilization aims to optimize efficiency and environmental impact. A primary method for synthesizing this compound involves the reaction between dicyandiamide and phosphoric acid google.com. This approach is favored for its simplicity, mild reaction conditions, and high yield google.com.
Another described method involves the direct phosphorylation of guanylurea under controlled acidic conditions. This typically entails reacting guanylurea with phosphoric acid at elevated temperatures, often ranging from 80–100°C, for an extended period of 12–24 hours .
Post-Synthesis Purification and Processing
Following synthesis, this compound undergoes purification and processing steps to ensure the desired purity and form for its intended applications.
The synthesized this compound is typically isolated through crystallization. The reaction mixture is maintained at a specific temperature for a defined period to facilitate crystal formation. Subsequently, the solution is cooled to promote further crystallization google.com. This process is crucial for separating the desired product from unreacted starting materials and byproducts.
Chemical Reactivity and Mechanistic Studies of this compound
The chemical reactivity of this compound is of significant interest, particularly its behavior under thermal stress, which underpins its use as a flame retardant.
Thermal Decomposition Pathways
This compound exhibits thermal stability up to approximately 200°C . Beyond this temperature, it undergoes decomposition, a process critical for its flame-retardant action. The decomposition typically involves the cleavage of phosphate and urea (B33335) groups . Studies indicate that this compound begins to decompose around 180°C, initially forming polyguanidine along with the gaseous release of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), followed by the generation of polyphosphoric acid mdpi.com. Thermal decomposition can lead to the release of irritating gases and vapors thermofisher.com.
The primary products resulting from the thermal decomposition of this compound include ammonia (NH₃), carbon dioxide (CO₂), and various carbon-phosphorus compounds mdpi.comacs.org. The release of NH₃ and CO₂ acts as diluents for flammable gases produced during combustion, thereby reducing flammability mdpi.comacs.orgmdpi.com.
Table 1: Thermal Decomposition Profile of this compound (GUP)
| Temperature Range (°C) | Mass Loss (%) | Notes |
| 25–200 | <1 | Stable phase |
| 200–300 | 45 | Phosphate group decomposition begins |
| >180 | - | Cleavage of phosphate and urea groups |
| >200 | - | Formation of polyguanidine, NH₃, CO₂, polyphosphoric acid |
Data compiled from various sources, including thermogravimetric analysis findings.
Compound List:
this compound (GUP)
Dicyandiamide
Phosphoric acid
Guanylurea
Ammonia (NH₃)
Carbon dioxide (CO₂)
Polyguanidine
Polyphosphoric acid
Thermogravimetric Analysis (TGA) in Elucidating Decomposition
Thermogravimetric analysis reveals that this compound (GUP) exhibits a stable phase up to approximately 200°C . Beyond this temperature, the compound undergoes degradation through distinct stages. The primary decomposition phase, commencing above 200°C, involves the cleavage of both the phosphate and urea groups, leading to the release of byproducts such as ammonia and carbon dioxide .
Table 1: Thermogravimetric Analysis Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Notes |
| 25–200 | <1 | Stable phase |
| 200–300 | 45 | Phosphate group decomposition |
| 300–500 | 30 | Carbonaceous residue oxidation |
Kinetic Parameters of Thermal Degradation
While detailed kinetic parameters for the isolated decomposition of this compound are not extensively documented, studies involving GUP as a component in flame-retardant formulations have provided relevant data. In investigations of Masson Pine treated with a synergistic mixture of this compound, ammonium (B1175870) polyphosphate, and silica (B1680970) sol, apparent activation energies were determined using the Coats-Redfern model. For different ratios of this mixture, apparent activation energies were reported in the range of 23.76 to 24.35 kJ/mol tandfonline.comtandfonline.com. These values suggest that the GUP-containing system effectively inhibits the pyrolysis of the wood, contributing to enhanced thermal stability. In broader studies on wood treated with phosphate-modified amino resins, activation energies for various decomposition stages were found to be between 72 and 109 kJ mol⁻¹ researchgate.net.
Table 2: Kinetic Parameters in GUP-Containing Systems
| Material/System | Kinetic Parameter (Ea) | Value (kJ/mol) | Method/Notes |
| Masson Pine treated with GUP-APP-silica sol (5:1:2 ratio) | Apparent Activation Energy | 24.35 | Coats-Redfern model |
| Masson Pine treated with GUP-APP-silica sol (2:1:1 ratio) | Apparent Activation Energy | 23.76 | Coats-Redfern model |
| Wood treated with phosphate-modified amino resins (general) | Activation Energy | 72–109 | Broido method |
Functional Group Reactivity
The chemical reactivity of this compound is primarily governed by its phosphate and urea functional groups.
Phosphate Group Interactions (Acid-Base Reactions, Salt Formation)
The phosphate group within this compound is inherently acidic and readily participates in acid-base reactions . This characteristic enables GUP to form salts with various metal cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺) . This salt-forming capability is particularly relevant in agricultural applications, where it contributes to the sustained release of nutrients in soil. This compound is structurally defined as a salt formed between the guanylurea cation and a phosphate anion . Its synthesis typically involves the phosphorylation of guanylurea using phosphoric acid under controlled acidic conditions .
Urea Moiety Reactions
The urea moiety present in this compound exhibits reactivity, particularly with isocyanates under anhydrous conditions, leading to the formation of urea derivatives . While the specific products of these reactions are not extensively detailed, this reactivity highlights the potential for GUP to be incorporated into polymer matrices. In broader chemical contexts, the guanylurea structure itself can facilitate the coupling of amine-containing molecules to guanidine (B92328) through a urea bond, influencing properties such as cellular uptake in biological systems rsc.org.
Hydrogen Bonding Investigations
Hydrogen bonding plays a significant role in the structural organization and properties of this compound and related compounds. Studies on guanylurea hydrogen phosphite (B83602) (GUHP), a closely related salt, reveal extensive hydrogen bonding networks researchgate.netnih.gov. Within the guanylurea cation, hydrogen bonds are formed between nitrogen atoms (donors) and oxygen atoms of the carbonyl group (acceptors), contributing to the planarity of the guanylurea unit researchgate.netnih.gov. These interactions can extend between adjacent guanylurea molecules, forming extended structures researchgate.net.
Advanced Applications and Performance Enhancement of Guanylurea Phosphate
Guanylurea (B105422) Phosphate (B84403) as a Fire Retardant
Guanylurea phosphate (GUP) is recognized for its efficacy as a fire retardant, particularly for cellulosic materials like wood and textiles. uth.gr Its application enhances the material's resistance to combustion. GUP is a nitrogen-phosphorus compound that acts as an acidic and foaming agent during combustion, with the treated material, such as wood, providing the carbon source for char formation. mdpi.com
Mechanism of Action
The fire-retardant action of this compound involves several key mechanisms that collectively reduce the flammability of the treated material. When exposed to heat, GUP initiates a series of chemical and physical changes that interfere with the combustion cycle.
Upon heating, this compound decomposes and facilitates the dehydration of wood components to form a protective char layer on the material's surface. mdpi.com This carbonaceous layer acts as a thermal insulator, shielding the underlying material from the heat source. mdpi.comgoogle.com The char layer also functions as a physical barrier, inhibiting the release of flammable volatile gases and reducing the oxygen supply to the substrate, thereby suppressing combustion. google.commdpi.com
The nitrogen components in GUP contribute to fire retardancy by decomposing into non-combustible gases like ammonia (B1221849) (NH₃) and nitrogen (N₂). mdpi.comresearchgate.net These gases dilute the flammable volatiles and oxygen in the gas phase, further hindering the combustion process. mdpi.commdpi.com The phosphate component catalyzes the dehydration and charring of cellulose-rich materials. mdpi.commdpi.com Studies have shown that GUP promotes the formation of a dense and compact char layer, which is more effective at preventing the escape of combustible gases and the entry of oxygen compared to the porous char formed by untreated wood. mdpi.com
The fire-retardant performance of this compound can be significantly enhanced through synergistic effects with co-additives like boric acid (BA) and ammonium (B1175870) polyphosphate (APP). uth.grresearchgate.netresearchgate.net
A mixture of GUP and boric acid has been shown to be a highly effective fire retardant system for wood. researchgate.netuth.gr The synergism arises from their different but complementary mechanisms of action. researchgate.net GUP accelerates dehydration and carbonization, while boric acid promotes thermal stabilization and can act as a cross-linking agent, leading to the formation of more char and fewer flammable volatile products. researchgate.netresearchgate.netresearchgate.net This combination disrupts the combustion cycle through the release of phosphoric acid and subsequent char formation. Research has indicated that the reaction product formed during the preparation of GUP/boric acid compositions contributes to this synergistic effect, resulting in a greater reduction in fire-related weight loss compared to the individual components. google.com
Similarly, combining GUP with ammonium polyphosphate (APP) creates a potent intumescent fire-retardant system. mdpi.comtandfonline.com In this system, APP acts as an acid source and a gas source, while GUP promotes char formation, resulting in an expansive carbon layer that provides excellent heat and oxygen insulation. tandfonline.com Research on wood flour/HDPE composites demonstrated that the combination of GUP and APP led to enhanced fire retardancy. The addition of silica (B1680970) sol to a GUP-APP system has also been found to improve thermal stability and char-forming ability in pine wood. tandfonline.com
Treatment with this compound and its synergistic mixtures has a significant impact on key combustion parameters, as measured by techniques like cone calorimetry. atlantis-press.com
Heat Release Rate (HRR): GUP treatment considerably decreases the heat release rate (HRR) and the peak heat release rate (pHRR) of materials. mdpi.comatlantis-press.comncsu.edu For example, introducing GUP into furfurylated wood reduced the second peak of HRR from 454.8 to 264.9 kW/m². mdpi.com In another study, treating decorative bamboo filament with GUP reduced the peak HRR by 44.9% and the total heat release (THR) by 42.2%. ncsu.edu The reduction in HRR is attributed to the formation of a protective char layer that insulates the material and the dilution of flammable gases. tandfonline.comatlantis-press.com
Smoke Production: GUP has been shown to be an excellent smoke suppressant. atlantis-press.comresearchgate.net Studies have reported significant reductions in smoke production rate (SPR) and total smoke production (TSP). atlantis-press.comncsu.edu For instance, wood treated with GUP showed an 83.1% decrease in total smoke production. atlantis-press.com Similarly, treated decorative bamboo filament exhibited a 67.4% reduction in the peak smoke release rate and a 95% reduction in total smoke production. ncsu.edu
Ignition Time: The effect of GUP on the time to ignition (TTI) can vary. Some studies have reported that GUP-treated wood shows no significant influence on the TTI. mdpi.com However, the primary fire-retardant benefit of GUP lies in its ability to manage the fire after ignition by reducing heat release and smoke production.
Application in Materials Science
This compound's fire-retardant properties have led to its application in various materials, most notably in wood and wood-based composites, to enhance their fire safety in construction and interior design.
This compound is widely used to impart fire retardancy to solid wood, plywood, particleboard, and other wood-based composites. mdpi.comresearchgate.net It can be applied through vacuum-pressure impregnation, where the GUP solution penetrates the wood structure. mdpi.com
One of the challenges with water-soluble fire retardants like GUP is their susceptibility to leaching when exposed to moisture, which can diminish their effectiveness over time. uth.gr To address this, researchers have developed methods to improve the leach resistance of GUP-treated wood. One approach involves incorporating a melamine-formaldehyde (MF) resin into the GUP/boric acid treatment solution. uth.gr The MF resin cures within the wood structure, encapsulating the fire retardant and significantly reducing leaching. uth.gr Another method involves introducing GUP into furfurylated wood, where the in-situ polymerization of furfuryl alcohol traps the GUP within the wood matrix, enhancing its water resistance. mdpi.comtandfonline.com
Studies have demonstrated the effectiveness of GUP in various wood products. For example, GUP has been used to significantly improve the fire resistance of decorative bamboo filament, making it a more suitable material for sustainable building applications. ncsu.edu It has also been formulated into fire-retardant adhesives for particleboard, improving properties like flame penetration and rate of burning. researchgate.net Furthermore, GUP has been a component in intumescent fire-retardant coatings for plywood. mdpi.com
Below are interactive data tables summarizing research findings on the performance of GUP-treated wood composites.
Table 1: Combustion Characteristics of GUP-Treated Decorative Bamboo Filament Source: BioResources, 2018. ncsu.edu
| Parameter | Untreated | Treated (25% GUP) | % Reduction |
|---|---|---|---|
| Peak Heat Release Rate (PKHRR) (kW/m²) | ~1600 | ~900 | 44.9% |
| Total Heat Release (THR) in 115s (MJ/m²) | - | - | 42.2% |
| Peak Smoke Release Rate (PKSPR) (m²/s) | - | - | 67.4% |
Table 2: Cone Calorimetry Data for Furfurylated Scots Pine Treated with GUP Source: MDPI, 2022. mdpi.com
| Sample | pHRR₂ (kW/m²) | THR (MJ/m²) | Mass Residue (%) |
|---|---|---|---|
| Unmodified Wood | 454.8 | 108.8 | 13.9 |
| Furfurylated Wood (0-30FA) | 572.7 | 120.9 | 16.5 |
| 3% GUP Furfurylated Wood (3-30FA) | 358.5 | 103.5 | 23.3 |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Boric acid |
| Ammonium polyphosphate |
| Ammonia |
| Phosphoric acid |
| Melamine-formaldehyde |
| Furfuryl alcohol |
Textiles and Insulation Materials
This compound is recognized for its fire-retardant properties in various materials, including textiles and insulation papers. In textiles, it is often used in combination with other chemicals to impart flame retardancy. For instance, ammonium polyphosphate is used for cotton in conjunction with the guanylurea salt of phosphoric acid to create a semi-durable finish. life-flarex.eu These phosphorus-nitrogen-based compounds work by promoting charring of the fabric when exposed to a flame, which prevents melting and the spread of fire. life-flarex.eu
Particleboard
This compound is a key component in the production of fire-retardant particleboard. researchgate.netimist.ma It is often used in a mixture with boric acid and sometimes phosphoric acid. scialert.netccsenet.org This flame-retardant chemical can be applied by treating the wood particles before they are pressed into boards or by incorporating it into the adhesive resin. researchgate.net
A novel approach involves creating a flame-retardant adhesive composed of a mixture of this compound, boric acid, and melamine (B1676169) urea (B33335) formaldehyde (B43269) resin. researchgate.netresearchgate.net Particleboard made with this adhesive has shown improved flame retardancy properties, including enhanced flame penetration resistance and reduced flammability. researchgate.netresearchgate.net
Research on kenaf core particleboard treated with a mixture of 67-73% this compound, 27-33% boric acid, and a small amount of phosphoric acid (a formulation known as BP®) showed that it performed the best in mechanical tests compared to other flame retardants, although its internal bond strength was slightly lower than that of diammonium phosphate-treated boards. imist.ma The Modulus of Elasticity (MOE) of the BP®-treated boards was superior to that of untreated kenaf particleboard. imist.ma
Table 2: Performance of GUP-Treated Kenaf Particleboard
| Property | BP® (GUP mixture) Treated | Diammonium Phosphate Treated | Untreated |
|---|---|---|---|
| Internal Bond (IB) Strength | Slightly lower than DAP-treated | - | - |
| Modulus of Elasticity (MOE) | Better than untreated | - | - |
| Fire Retardancy | Good | Excellent | Poor |
Data synthesized from a comparative study on kenaf particleboard. imist.ma
Intumescent Systems Incorporating this compound
This compound plays a crucial role in intumescent flame-retardant systems. mdpi.com Intumescent coatings swell upon heating to form a multicellular, insulating char layer that protects the underlying material from fire. google.com
In these systems, this compound acts as an acid source. mdpi.comgoogle.com When exposed to heat, it decomposes to release phosphoric acid, which promotes the dehydration and charring of a carbon source, often a polyol like pentaerythritol (B129877). mdpi.com A blowing agent, such as melamine, is also typically included to release non-flammable gases that cause the char to swell. mdpi.com
A tested intumescent fire-retardant system for plywood consisted of this compound (GUP), ammonium polyphosphate (APP), pentaerythritol (PER), and melamine (MEL). mdpi.com This synthesized coating demonstrated significantly better fire- and smoke-resistance properties compared to a commercial intumescent paint. mdpi.com Another example is the incorporation of GUP into an aqueous melamine-urea-formaldehyde (B8673199) resin to create a translucent, intumescent varnish. researchgate.net At a 12% GUP concentration, this varnish showed a significant reduction in total heat release (73.5%) and total smoke production (74.1%). researchgate.net
This compound in Agricultural Science (as a fertilizer component)
Beyond its applications in material science, this compound is also utilized in agriculture as a slow-release fertilizer component. sielc.comsielc.com Its effectiveness as a fertilizer stems from its ability to provide a sustained release of nitrogen into the soil. sielc.comcymitquimica.com
This compound contains a high concentration of nutrients, with its phosphate form containing approximately 28% nitrogen (N) and 35% phosphorus pentoxide (P2O5). jircas.go.jpusaid.gov It is also noted for its low hygroscopicity. jircas.go.jp
The compound is quite soluble in water but is adsorbed or fixed by the soil. usaid.gov Its nitrogen becomes available as the compound gradually hydrolyzes. usaid.gov This slow-release mechanism helps to minimize nutrient losses through leaching and decomposition, making it particularly effective for certain crops like paddy rice. usaid.gov Additionally, it has been observed to have a nitrification-inhibiting effect, and its nitrogen is more readily adsorbed by the soil compared to that of ammonium phosphate. jircas.go.jp
Slow-Release Nitrogen Mechanism
This compound's effectiveness as a slow-release fertilizer stems from its gradual breakdown in the soil, a process governed by both chemical and biological actions. sielc.com Unlike highly soluble nitrogen fertilizers, its structure allows for a prolonged and sustained release of nitrogen, making it available for plant uptake over an extended period. sielc.com This controlled release minimizes nutrient leaching, a common issue with conventional fertilizers where excess nitrogen is washed away from the root zone.
The primary mechanism for its breakdown is enzymatic hydrolysis by soil microorganisms. Research has identified specific bacteria, such as Pseudomonas mendocina strain GU, that can utilize guanylurea as their sole nitrogen source. researchgate.net This bacterium produces a specific enzyme, guanylurea hydrolase, which initiates the metabolic pathway. researchgate.net The enzyme catalyzes the cleavage of guanylurea into ammonia and guanidine (B92328). This process is followed by further enzymatic reactions that convert guanidine into carboxyguanidine, then allophanate (B1242929), and finally into ammonia and carbon dioxide, releasing all nitrogen atoms as plant-available ammonia.
The phosphate group within the this compound molecule also plays a role. In the soil, it can participate in acid-base reactions and form salts with metal cations like calcium (Ca²⁺) and magnesium (Mg²⁺). This interaction further moderates its solubility and contributes to the gradual hydrolysis and sustained nutrient release.
Nutrient Release Kinetics in Soil
The release of nutrients from this compound is characterized by specific kinetic patterns that quantify its slow-release behavior. Studies on similar polymer-based slow-release fertilizers demonstrate that the release process typically involves an initial, more rapid phase followed by a prolonged period of slower, sustained release. nih.govresearchgate.netmdpi.com The initial phase is often attributed to the dissolution of smaller, more soluble molecules on the surface of the fertilizer granule. nih.gov
The subsequent, slower phase is governed by diffusion mechanisms, where nutrients gradually move from the fertilizer granule into the soil solution. bibliotekanauki.plresearchgate.net Kinetic models such as the Elovich equation and power function models are often used to describe this process, which can be influenced by soil properties, moisture, and microbial activity. mcgill.ca
For instance, a study on a novel biodegradable polymer slow-release fertilizer (PSNP) containing phosphate and urea-formaldehyde fragments showed a cumulative nitrogen release of only 34.23% and a phosphorus release of 36.91% in soil over one month. nih.gov This indicates a significant retention of nutrients within the fertilizer matrix, preventing rapid loss. nih.gov The kinetics of nutrient release often follow a two-stage pattern: a rapid release within the first 24 hours, ensuring immediate nutrient availability, followed by a much slower, long-term release. researchgate.netmdpi.com
Table 1: Illustrative Nutrient Release Kinetics from a Polymer Slow-Release Fertilizer (PSNP)
| Time Period | Cumulative Nitrogen Release (%) | Cumulative Phosphorus (P₂O₅) Release (%) |
|---|---|---|
| 0-5 days | Faster initial release | Faster initial release |
| 1 month | 34.23 | 36.91 |
Data derived from a study on a novel biodegradable polymer slow-release fertilizer (PSNP) to illustrate typical slow-release kinetics. nih.gov
Phytotoxicity Studies
Studies on aquatic life provide some insight into its biological activity. Research on brown trout (Salmo trutta f. fario) exposed to various concentrations of guanylurea (10, 100, and 1,000 µg/L) found no significant negative effects on mortality, growth, tissue integrity, or other health parameters. nih.gov This suggests a low level of toxicity in the tested concentration range for this species. nih.gov
In the context of phytotoxicity, the key concern often relates to high concentrations of compounds like ammonia or salts, which can inhibit plant growth. researchgate.net The slow-release mechanism of this compound is beneficial as it prevents the rapid accumulation of ammonia in the soil, thereby minimizing the risk of phytotoxic effects. However, direct, comprehensive phytotoxicity data on various plant species exposed to this compound remains an area for further research.
Other Potential Research Applications
Crystal Growth and Engineering
Guanylurea and its derivatives are of significant interest in the field of crystal engineering, which focuses on designing and synthesizing crystalline materials with desired properties. sielc.com The guanylurea molecule's ability to form extensive hydrogen bonds makes it a valuable component in creating complex, non-centrosymmetric crystal structures. sielc.comresearchgate.net These structures are often prerequisites for advanced material applications.
Researchers have used guanylurea as an additive or a primary component to control and promote the growth of specific organic and inorganic crystals. sielc.com For example, guanylurea ions have been observed to act as "ice-breakers," disrupting the formation of ice crystals at interfaces. acs.org In more complex systems, salts of polarizable molecules like guanylurea are considered a prospective class of compounds for engineering novel materials. researchgate.net The synthesis of guanylurea(1+) hydrogen phosphite (B83602) (GUHP), a closely related compound, highlights the simplicity of crystallization and thermal stability that makes these materials attractive for practical applications. researchgate.net The study of how guanylurea interacts with other molecules, such as in multicomponent crystals with coformers like 2-aminopyridine, is expanding the toolkit for creating new functional materials. acs.org
Nonlinear Optical Applications
The unique, non-centrosymmetric crystal structure of guanylurea salts makes them highly effective for nonlinear optical (NLO) applications. researchgate.net NLO materials can interact with high-intensity light, such as from lasers, to change its frequency. This compound and its analogue, guanylurea hydrogen phosphite (GUHP), have shown significant potential for frequency conversion, including the generation of second and third optical harmonics from infrared laser radiation. researchgate.netresearchgate.net
The guanylurea ([C₂N₄H₇O]⁺) group itself is considered a promising functional unit for developing high-performance ultraviolet (UV) NLO crystals. nih.gov A recently synthesized metal-free guanylurea sulfamate (B1201201) crystal demonstrated a strong second-harmonic generation (SHG) response—6.2 times that of the industry standard potassium dihydrogen phosphate (KDP)—and a large birefringence, which is essential for phase-matching in NLO processes. nih.gov Theoretical calculations confirm that the guanylurea group is primarily responsible for these enhanced NLO properties. nih.gov
Crystals like GUHP exhibit a wide transparency range and excellent resistance to optical damage, making them suitable for applications in photonics and optoelectronics. researchgate.netresearchgate.net
Table 2: Nonlinear Optical Properties of a Guanylurea-Based Crystal
| Property | Value/Observation | Significance |
|---|---|---|
| Second-Harmonic Generation (SHG) | 6.2 × KDP | High efficiency in frequency doubling |
| UV Cutoff Edge | 227 nm | Suitable for applications in the deep UV spectrum |
| Birefringence (at 1064 nm) | 0.225 | Allows for phase-matching over a broad wavelength range |
| Potential Application | Fourth-harmonic generation (266 nm) | Capable of generating high-energy UV laser light |
Data for Guanylurea Sulfamate ([C₂N₄H₇O][NH₂SO₃]). nih.gov
Environmental Fate, Degradation, and Ecotoxicology
Biodegradation Pathways of Guanylurea (B105422)
Research has identified specific microbial pathways for the biodegradation of guanylurea, involving a series of enzymatic reactions that ultimately mineralize the compound into simpler substances like ammonia (B1221849) and carbon dioxide.
Specific bacterial strains, such as Pseudomonas mendocina strain GU, have been isolated and characterized for their ability to utilize guanylurea as a sole nitrogen source asm.orgresearchgate.net. This bacterium possesses a complete metabolic pathway for guanylurea mineralization, indicating a capacity for breaking down this persistent compound asm.orgresearchgate.net.
The biodegradation of guanylurea involves several key enzymes:
Guanylurea Hydrolase (GuuH): This enzyme initiates the degradation process by catalyzing the hydrolytic deamination of guanylurea, yielding guanidine (B92328) and ammonia asm.orgnih.gov. GuuH belongs to the isochorismatase-like hydrolase protein family researchgate.net.
Guanidine Carboxylase (GC): This enzyme catalyzes the carboxylation of guanidine, converting it into carboxyguanidine marquette.eduutoronto.caacs.org.
Carboxyguanidine Deiminase (CgdAB): This heterodimeric enzyme further processes carboxyguanidine, hydrolyzing it into allophanate (B1242929) and ammonia marquette.eduutoronto.caacs.org.
Allophanate Hydrolase (AtzF): The final step involves allophanate hydrolase, which breaks down allophanate into ammonia and carbon dioxide oup.comnih.govwikipedia.org.
The complete biodegradation of guanylurea results in the formation of inorganic molecules. The identified metabolites and end products of this pathway are:
Guanidine: An intermediate formed from the initial hydrolysis of guanylurea asm.orgnih.gov.
Carboxyguanidine: An intermediate formed from the carboxylation of guanidine marquette.eduutoronto.ca.
Allophanate: Produced from the deimination of carboxyguanidine, it is further hydrolyzed to simpler compounds oup.comnih.govwikipedia.org.
Ammonia: A key nitrogenous product released during the degradation process asm.orgnih.govoup.com.
Carbon Dioxide (CO₂): The final inorganic carbon product of the complete mineralization asm.orgnih.govoup.com.
Table 1: Guanylurea Biodegradation Pathway and Metabolites
| Step | Substrate | Enzyme(s) | Product(s) |
| 1 | Guanylurea | Guanylurea Hydrolase (GuuH) | Guanidine, Ammonia |
| 2 | Guanidine | Guanidine Carboxylase (GC) | Carboxyguanidine |
| 3 | Carboxyguanidine | Carboxyguanidine Deiminase (CgdAB) | Allophanate, Ammonia |
| 4 | Allophanate | Allophanate Hydrolase (AtzF) | Ammonia, Carbon Dioxide (CO₂) |
Environmental Occurrence and Distribution of Guanylurea in Aquatic Systems
Guanylurea is frequently detected in aquatic environments due to its persistence and its origin as a transformation product of metformin (B114582).
Wastewater treatment plants (WWTPs) are significant sources of guanylurea in the environment. Studies indicate that guanylurea often accumulates in WWTP effluents, sometimes at higher concentrations than its precursor, metformin, due to incomplete biodegradation nih.govresearchgate.nethereon.de. For instance, in some Greek WWTPs, guanylurea concentrations in effluents ranged up to 627 ng/L, while metformin concentrations were also significant nih.gov. In other studies, guanylurea concentrations in effluents have been reported to be considerably higher than influent concentrations, suggesting formation within the treatment process researchgate.nethereon.de.
Guanylurea has been detected in various surface water bodies globally. Concentrations can vary depending on the proximity to wastewater discharge points and the dilution capacity of the receiving waters. In Ontario and Quebec, Canada, guanylurea was found in surface water samples canada.ca. Studies in Germany have reported surface water concentrations of guanylurea typically in the range of several µg/L, with some instances reaching elevated average concentrations of over 20 µg/L researchgate.netnih.gov. These levels highlight the widespread presence of guanylurea in aquatic ecosystems.
Analytical Methods and Characterization Techniques
Chromatographic Methods for Guanylurea (B105422) Phosphate (B84403) and its Related Compounds
Chromatography provides the foundation for separating guanylurea phosphate from complex matrices and related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of this compound due to its versatility and sensitivity.
The choice of stationary and mobile phases is critical for achieving effective separation in HPLC. For the analysis of polar compounds like guanylurea, reverse-phase (RP) HPLC is commonly employed. sielc.com
Stationary Phases:
C18 Columns: These are widely used for the separation of guanylurea. nih.gov However, challenges such as long equilibration times and reduced retention can occur with highly aqueous mobile phases. hplc.eu To address this, specialized "high aqueous" C18 columns have been developed that offer better stability and reproducibility. hplc.eu
Mixed-Mode Stationary Phases: Columns like Primesep 100, which combine reverse-phase and ion-exchange characteristics, have proven effective for retaining and analyzing guanylurea. sielc.com
Mobile Phases:
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727). sielc.comalwsci.com
Buffers are often added to control the pH and improve peak shape. Common buffers include phosphoric acid, sulfuric acid, or formic acid for Mass Spectrometry (MS) compatible methods. sielc.com
An example of a mobile phase for guanylurea analysis is a mixture of acetonitrile and water (e.g., 5/95% v/v) with 0.1% sulfuric acid. sielc.com For MS detection, phosphoric acid is often replaced with formic acid. sielc.com
Interactive Data Table: HPLC Stationary and Mobile Phases for Guanylurea Analysis
| Stationary Phase | Mobile Phase Composition | Buffer | Application Notes |
| Primesep 100 (Mixed-Mode) | Water, Acetonitrile (MeCN) | Sulfuric Acid | Suitable for retention and analysis of guanylurea. sielc.com |
| Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), Water | Phosphoric Acid | For Mass-Spec (MS) compatible applications, phosphoric acid is replaced with formic acid. sielc.com |
| Discovery C18 | 150 mM Phosphate Buffer (pH 6), Methanol (97:3 v/v) | Phosphate | Provided good separation and peak resolution for related compounds. nih.gov |
Following separation by HPLC, various detectors can be used for the identification and quantification of this compound.
UV Detection: Ultraviolet (UV) detection is a common method. Guanylurea can be detected at a wavelength of 200 nm. sielc.comsielc.com This method is straightforward and widely available.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides higher selectivity and sensitivity, allowing for more definitive identification and quantification, especially in complex matrices. nih.govnih.gov Techniques like electrospray ionization (ESI) are often used. researchgate.net For environmental analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve very low limits of quantification, such as 1.0 ng/L in surface water samples.
Qualitative Analysis: The identification of guanylurea is typically achieved by comparing the retention time of the peak in a sample chromatogram to that of a known standard. jasco-global.com For more complex samples, spiking the sample with a standard can help confirm the peak identity. jasco-global.com HPLC-MS provides further qualitative information through the mass-to-charge ratio of the analyte. nih.gov
Quantitative Analysis: Quantification is generally performed using either the external standard method or the internal standard method. jasco-global.com A calibration curve is constructed by plotting the peak area or height against the concentration of standard solutions. jasco-global.com This allows for the determination of the guanylurea concentration in an unknown sample. The internal standard method can help to correct for variations in injection volume and sample preparation. jasco-global.com
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is more common for non-volatile compounds like guanylurea, GC-MS can also be used, particularly for environmental sample analysis, after a derivatization step. csce.camun.ca
Guanylurea is a non-volatile compound, which makes direct analysis by GC-MS challenging as it can degrade at high temperatures. csce.camun.ca Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. csce.camun.cajfda-online.com
Derivatization Agents: N-methyl-bis(trifluoroacetamide) (MBTFA) is a common derivatizing reagent used for guanylurea. mun.ca
Reaction Conditions: The derivatization reaction is influenced by factors such as temperature, reaction time, and the solvent used. csce.ca Optimized conditions for the derivatization of guanylurea with MBTFA have been identified as a temperature of 90°C for a reaction time of 40 minutes in a solvent like 1,4-dioxane. mun.ca
Purpose of Derivatization: This process improves the chromatographic properties of guanylurea, allowing for sensitive and accurate detection at low concentrations in samples like water by GC-MS. csce.camun.ca
Interactive Data Table: GC-MS Derivatization Parameters for Guanylurea
| Derivatization Reagent | Internal Standard | Optimal Temperature | Optimal Reaction Time | Solvent |
| N-methyl-bis(trifluoroacetamide) (MBTFA) mun.ca | Buformin mun.ca | 90°C mun.ca | 40 minutes mun.ca | 1,4-dioxane mun.ca |
Spectroscopic and Thermal Analysis Techniques
Spectroscopic and thermal analysis methods are fundamental in elucidating the molecular and structural properties of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The interaction of infrared radiation with the sample provides a unique molecular fingerprint. In studies involving this compound, FT-IR has been used to confirm its presence and understand its chemical bonding, particularly when incorporated into other materials like wood preservatives. mdpi.comresearchgate.net For instance, research on wood treated with this compound and melamine-formaldehyde resin used FT-IR to verify that the this compound was effectively trapped within the wood's structure by the cured resin network. researchgate.net
The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its constituent functional groups. While a detailed spectrum is not publicly available, typical regions of interest would include:
N-H stretching vibrations: from the amine and imine groups.
C=O stretching vibrations: from the urea (B33335) moiety.
P-O stretching vibrations: from the phosphate group. researchgate.net
C-N stretching vibrations.
In a study of guanylurea(1+) hydrogen phosphite (B83602), a related compound, the bands at 1120, 1037, and 984 cm⁻¹ were assigned to the symmetric and antisymmetric stretching vibrations of the P-O bond of the phosphite group. researchgate.net The precision of FT-IR is such that an IR shift of 1 cm⁻¹ in phosphate molecules can correspond to a P-O bond length change of 0.001 nm. photonics.com
Table 1: Expected FT-IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3500 |
| C=O | Stretching | 1650-1750 |
| P-O | Stretching | 950-1170 |
| C-N | Stretching | 1000-1350 |
Note: The exact positions of the peaks can be influenced by the molecular environment and hydrogen bonding.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, UV-Vis analysis can be used for quantitative measurements. For example, the phosphate content can be quantified using spectrophotometric methods like the molybdenum-blue assay, with measurements taken at 880 nm. A UV-Vis spectrum for guanylurea shows a maximum absorption at 190 nm. sielc.com However, for practical HPLC analysis, detection is often performed at 200 nm. sielc.com Research on this compound-based varnish has shown that it results in a UV-absorbing film, indicating its potential utility in coatings that protect against UV degradation. researchgate.net
Environmental Scanning Electron Microscopy (ESEM) is a powerful imaging technique that allows for the observation of samples in a hydrated or non-conductive state without extensive preparation. msesupplies.comthermofisher.com This is particularly advantageous for studying the morphology of materials treated with this compound under conditions that more closely resemble their natural state. thermofisher.com ESEM can be used to visualize the distribution and morphology of this compound crystals within a matrix, such as wood fibers. researchgate.net Unlike conventional SEM, ESEM operates in a gaseous environment, which prevents the dehydration and potential structural alteration of the sample. msesupplies.comxos.com Dynamic experiments, like observing crystallization or drying processes, are also possible with ESEM. xos.com
Inductively Coupled Plasma–Sector Field Mass Spectrometry (ICP-SFMS) is a highly sensitive technique used for elemental and isotopic analysis. olemiss.edu It is particularly valuable for determining the concentration of specific elements, such as phosphorus from the phosphate group in this compound, at trace and ultra-trace levels. olemiss.edu In a study on the leaching resistance of wood treated with this compound, ICP-SFMS was used to quantify the concentration of phosphorus in the leached water, providing a direct measure of the fire retardant's stability. mdpi.com This technique offers high resolution and sensitivity, enabling the separation of analyte ions from spectral interferences, which is a significant advantage over quadrupole-based ICP-MS. olemiss.edudss.go.th
Table 2: Application of ICP-SFMS in this compound Research
| Application | Analyte | Sample Matrix | Key Finding | Reference |
| Leaching Resistance Study | Phosphorus | Water | Quantified the loss of GUP from treated wood after water immersion. mdpi.com | mdpi.com |
Advanced Characterization for Structural Elucidation and Purity Assessment
For a definitive confirmation of structure and assessment of purity, more advanced mass spectrometry techniques are indispensable.
Mass Spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing information on its molecular weight and structure. It is frequently coupled with liquid chromatography (LC-MS) for the separation and identification of the compound in complex mixtures. researchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method to confirm the molecular integrity of synthesized this compound.
Purity assessment is another critical application of mass spectrometry. By identifying and quantifying impurities, the purity of a this compound sample can be accurately determined. For instance, LC-MS/MS can achieve very low limits of quantification, down to 1.0 ng/L in surface water samples, demonstrating its high sensitivity for purity analysis and environmental monitoring.
Purity Validation Techniques
The assessment of purity is a critical step in the quality control of this compound, ensuring its suitability for various applications. A range of analytical methods are employed to determine the purity of the compound and to identify and quantify any impurities. These techniques primarily include chromatographic, titrimetric, and spectroscopic methods.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a principal technique for validating the purity of this compound. sielc.com HPLC methods offer high resolution and sensitivity for separating guanylurea from its potential impurities and degradation products. sielc.com
Reverse-Phase HPLC (RP-HPLC): Guanylurea can be analyzed using reverse-phase HPLC with straightforward conditions. sielc.com A common approach involves a mixed-mode stationary phase column, such as a Primesep 100. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water, with an acidic buffer like phosphoric acid, formic acid, or sulfuric acid. sielc.comsielc.com For applications compatible with mass spectrometry (MS), formic acid is often used in place of phosphoric acid. sielc.com Detection can be achieved using a UV detector at 200 nm or an Evaporative Light Scattering Detector (ELSD). sielc.comsielc.com Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, has also been utilized, particularly in analyzing leached water from wood treated with this compound. mdpi.com
HPLC for Impurity Profiling: HPLC is also instrumental in identifying guanylurea as a known metabolite and degradation product of the drug metformin (B114582). sielc.comnih.gov Specific methods have been developed to separate and quantify metformin and guanylurea simultaneously. sielc.com
Interactive Table: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Primesep 100, 2.1 x 100 mm, 5 µm |
| Mobile Phase | MeCN/H₂O – 5/95% | MeCN/H₂O – 5/95% |
| Buffer | H₂SO₄ - 0.1% | Formic acid – 5% |
| Flow Rate | 1.0 ml/min | 0.2 ml/min |
| Detection | UV 200 nm | ELSD |
| Sample Conc. | 0.2 mg/ml in H₂O | 2 mg/ml in H₂O |
| LOD | 5 ppb | 2 ppm |
| Data sourced from SIELC Technologies. sielc.comsielc.com Note: Limit of Detection (LOD) can vary between laboratories and instruments. |
Thin-Layer Chromatography (TLC): While specific TLC methods for this compound are not extensively detailed in the literature, general methods for other phosphate esters suggest the use of silica (B1680970) gel GF 254 as the adsorbent. pjsir.org A solvent system of chloroform (B151607) and methanol could potentially be used for separation, with visualization under UV light. pjsir.org
Titrimetric Methods
Titration is a classic and reliable method for determining the purity of this compound. Commercial suppliers often specify purity of ≥98.0% as determined by titrimetric analysis. avantorsciences.com
Neutralization Titration: This method is used to quantify the amount of the substance by reacting it with a standard acid or base. avantorsciences.com
Nonaqueous Titration: This technique is suitable for substances that are weak acids or bases or are insoluble in water. avantorsciences.com
Complexometric Back Titration: While not directly applied to this compound itself, this method is used for determining phosphate content in various products. mt.com It involves adding an excess of a metal ion (like bismuth) to precipitate the phosphate, followed by titration of the unreacted metal ions with a chelating agent like EDTA. mt.com
Spectroscopic and Other Methods
Spectroscopic techniques are valuable for structural confirmation and can be used in conjunction with other methods for purity assessment.
Spectrophotometry: Quantitative analysis can be performed using spectrophotometric methods, such as the molybdenum-blue assay, which measures phosphate content at a wavelength of 880 nm.
Mass Spectrometry (MS): Frequently coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for confirming the molecular integrity of this compound. Inductively coupled plasma–sector field mass spectrometry (ICP-SFMS) has been used specifically to quantify phosphorus content. mdpi.com
Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a molecule. In studies involving wood treated with this compound, FTIR was used to detect its chemical functionality within the wood matrix. mdpi.com
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectrometry (SEM-EDX): This technique provides information on the morphology and elemental composition of a sample. It has been used to confirm the distribution of phosphorus, a key element in this compound, in treated materials. mdpi.comdiva-portal.org
Future Research Directions and Emerging Trends
Development of Novel Guanylurea (B105422) Phosphate (B84403) Derivatives
Future research is increasingly focused on the synthesis of novel derivatives of guanylurea phosphate to enhance its performance and expand its applications. Scientists are exploring the modification of the this compound structure to create compounds with improved thermal stability, flame retardancy, and better compatibility with various polymer matrices. One area of interest is the synthesis of poly(guanylurea)s, which are antimicrobial polymers with positively charged backbones designed for enhanced antimicrobial effects. nih.gov The development of these new derivatives aims to produce materials that are not only more effective but also more environmentally friendly.
Another promising direction is the creation of synergistic flame-retardant systems. For instance, research has shown that combining this compound with boric acid can lead to a strong synergistic effect in the fire retardancy of wood. researchgate.net This is attributed to the different fire retardant mechanisms and activation temperatures of the two compounds. researchgate.net The development of such multi-component systems, including those incorporating melamine-urea-formaldehyde (B8673199) resins, is a key area of future investigation for creating advanced fire-retardant materials. researchgate.net
The exploration of different synthetic routes is also a critical aspect of developing novel derivatives. While the reaction of dicyandiamide (B1669379) with phosphoric acid is a common method, researchers are investigating alternative precursors and reaction conditions to optimize yield, purity, and the environmental impact of the synthesis process. This includes methods like the direct phosphorylation of guanylurea under controlled acidic conditions.
Advanced Material Integration and Performance Optimization
A significant trend in the application of this compound is its integration into advanced materials to optimize their performance, particularly in the realm of fire retardancy. Research is actively exploring the incorporation of this compound into various matrices, such as wood, bamboo, and polymer composites, to enhance their fire resistance. ncsu.edu
For instance, studies on decorative bamboo filament treated with this compound have shown a significant reduction in heat and smoke release during combustion. ncsu.edu The treatment resulted in a 44.9% decrease in the peak heat release rate and a 42.2% reduction in total heat release. ncsu.edu Similarly, when integrated into furfurylated wood, this compound has been shown to decrease the second peak of the heat release rate from 454.8 to 264.9 kW/m². mdpi.com
Performance optimization is also being achieved through synergistic combinations with other compounds. The use of this compound with ammonium (B1175870) polyphosphate and silica (B1680970) sol in treating Masson Pine has demonstrated enhanced thermal stability. Furthermore, the encapsulation of this compound and boric acid with melamine-formaldehyde resin microspheres has been shown to improve the water leaching resistance of the flame retardant treatment in wood. mdpi.com
Future work in this area will likely focus on developing more sophisticated methods for integrating this compound into materials to ensure long-term stability and performance. This includes overcoming challenges such as the leachability of water-soluble this compound, potentially through encapsulation or in-situ polymerization techniques. mdpi.com
Interactive Data Table: Performance Enhancement with this compound
| Material | Parameter | Untreated | Treated with GUP | % Improvement |
| Decorative Bamboo Filament | Peak Heat Release Rate | - | - | 44.9% |
| Decorative Bamboo Filament | Total Heat Release | - | - | 42.2% |
| Decorative Bamboo Filament | Peak Smoke Production Rate | - | - | 67.4% |
| Decorative Bamboo Filament | Total Smoke Production | - | - | 95.0% |
| Furfurylated Wood | Second Peak Heat Release Rate | 454.8 kW/m² | 264.9 kW/m² | 41.8% |
Comprehensive Ecotoxicological Risk Assessment and Remediation Strategies
While this compound is valued for its industrial applications, its potential environmental impact necessitates comprehensive ecotoxicological risk assessments. Guanylurea, a component of this compound, is also a transformation product of the widely used antidiabetic drug metformin (B114582) and is frequently detected in surface waters. nih.govnih.gov
Current research indicates that at environmentally relevant concentrations, guanylurea may not pose a significant risk to some aquatic organisms. For example, one study found that guanylurea concentrations as high as 1 mg/L had no noticeable negative impact on the mortality, growth, or development of brown trout. nih.govresearchgate.net Another study on the invertebrate Ceriodaphnia dubia showed no toxicological effects up to concentrations of 160 µg/L. researchgate.net Based on chronic toxicity studies, a predicted no-effect concentration (PNEC) for guanylurea has been derived at 0.16 mg/L. nih.govresearchgate.net
However, some studies suggest that guanylurea can be more toxic than its parent compound, metformin, to certain organisms like the rotifer Brachionus calyciflorus. nih.gov This highlights the need for further research across a wider range of species and environmental conditions to establish a more complete understanding of its ecotoxicological profile.
Future research will also need to focus on developing effective remediation strategies for guanylurea contamination. While it has been considered a persistent "dead-end" product in wastewater treatment, recent studies have identified bacteria, such as Pseudomonas mendocina, capable of degrading guanylurea. nih.govumn.edu This opens up possibilities for bioremediation approaches to remove guanylurea from contaminated water sources. nih.gov
Key Ecotoxicological Data for Guanylurea
| Organism | Endpoint | Concentration | Result |
| Brown trout (Salmo trutta f. faria) | Mortality, growth, development | up to 1 mg/L | No noticeable impact |
| Ceriodaphnia dubia | - | up to 160 µg/L | No toxicological effects |
| Brachionus calyciflorus | 24h-LC50 | 544.53 mg/L | More toxic than metformin |
Theoretical Modeling and Computational Chemistry Studies
Theoretical modeling and computational chemistry are emerging as powerful tools to understand the properties and behavior of this compound at a molecular level. These studies can provide insights into its structure, reactivity, and interactions with other molecules, which can guide the development of new materials and applications.
Hydrogen bonding plays a significant role in the structural organization and properties of this compound. Computational studies can be employed to model these hydrogen bonding networks and predict how they influence the compound's physical and chemical characteristics.
In the context of its flame retardant properties, theoretical modeling can be used to investigate the thermal decomposition pathways of this compound. Understanding the mechanisms by which it promotes char formation and releases non-combustible gases is crucial for optimizing its performance. For instance, studies have investigated the apparent activation energies of wood treated with this compound-containing mixtures, providing insights into its pyrolysis-inhibiting effects.
Future computational studies could focus on:
Predicting the properties of novel this compound derivatives before they are synthesized in the lab.
Simulating the interaction of this compound with different polymer matrices to predict compatibility and performance.
Modeling the environmental fate and transport of this compound to better assess its potential risks.
Exploration of Undiscovered Applications
While this compound is primarily known for its role as a flame retardant, ongoing research is aimed at uncovering new and unexplored applications for this versatile compound. Its unique chemical structure and properties suggest potential uses in a variety of fields beyond materials science.
One area of potential is in agriculture, where guanylurea can act as a slow-release nitrogen fertilizer. sielc.com The ability of the guanylurea structure to be incorporated into molecules could also be leveraged in the synthesis of novel agrochemicals.
In the field of crystal engineering, the hydrogen-bonding capabilities of guanylurea make it a subject of interest for designing and synthesizing crystalline materials with specific properties. sielc.com Its use as an additive to control and promote the growth of certain crystals is an area ripe for further investigation. sielc.com
Furthermore, the guanylurea moiety is found in some natural products, such as gigartinine (B1205951) and gongrine in red algae, where it is thought to play a role in nitrogen metabolism. nih.gov This suggests that this compound and its derivatives could have potential applications in biochemistry and biotechnology. The synthesis of antimicrobial polymers based on a poly(guanylurea) backbone is a testament to the potential for discovering novel biomedical applications. nih.gov
Future research in this area will likely involve screening this compound and its derivatives for a wide range of activities, including catalytic, medicinal, and advanced materials applications, thereby broadening the scope of its utility.
Q & A
Q. What are the standard laboratory methods for synthesizing guanylurea phosphate, and how can purity be validated?
this compound is typically synthesized via phosphorylation of guanylurea under controlled acidic conditions. A common method involves reacting guanylurea with phosphoric acid at elevated temperatures (80–100°C) for 12–24 hours . Post-synthesis, purity validation requires techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular integrity. Quantitative analysis can be performed using spectrophotometric methods, such as measuring phosphate content via molybdenum-blue assays at 880 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Researchers must wear PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and disposed of via certified biohazard waste services to minimize environmental contamination. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting a physician .
Q. How is this compound detected and quantified in environmental samples?
Environmental detection employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For surface water samples, limits of quantification (LOQ) as low as 1.0 ng/L are achievable. Method validation requires calibration curves using standard solutions (e.g., 4.00×10⁻⁵ M to 4.00×10⁻⁴ M phosphate) and quality controls to ensure precision (RSD < 10%) .
Advanced Research Questions
Q. What experimental designs are recommended for assessing this compound’s ecotoxicological effects on aquatic organisms?
Full life-cycle exposure studies are critical. For example, Japanese medaka (Oryzias latipes) exposed to guanylurea (1.0–100 ng/L) from embryogenesis to adulthood show dose-dependent reductions in growth (length/weight) and dysregulated lipid metabolism . Experimental design should include:
- Control groups : Unexposed organisms.
- Endpoints : Morphometric measurements, metabolomic profiling (e.g., GC-MS for fatty acids).
- Statistical rigor : ANOVA with post-hoc tests to compare treatment effects.
Q. How can researchers resolve contradictions in data regarding this compound’s environmental persistence versus biodegradability?
Contradictions often arise from variable experimental conditions (e.g., pH, microbial activity). To address this:
- Conduct parallel studies under controlled lab conditions (e.g., OECD 301 biodegradability tests) and field monitoring.
- Use isotopic labeling (e.g., ³²P) to track degradation pathways.
- Compare half-life data across studies while accounting for environmental variables like temperature and organic matter content .
Q. What analytical challenges exist in distinguishing this compound from its parent compound, metformin, in complex matrices?
Co-elution in chromatographic methods is a key challenge. Solutions include:
- Chromatographic optimization : Use hydrophilic interaction liquid chromatography (HILIC) to improve separation.
- MS/MS fragmentation : Monitor unique fragment ions (e.g., m/z 130.1 for guanylurea vs. m/z 129.1 for metformin).
- Matrix-matched calibration : Correct for ion suppression/enhancement in environmental samples .
Q. What interdisciplinary approaches are effective for studying this compound’s metabolic impacts?
Combine omics technologies:
- Metabolomics : Identify dysregulated pathways (e.g., fatty acid β-oxidation).
- Transcriptomics : Quantify gene expression changes (e.g., pparα, cpt1a).
- Proteomics : Assess protein modifications via 2D gel electrophoresis. Integrate data using bioinformatics tools (e.g., KEGG pathway analysis) to map systemic effects .
Methodological Considerations
Q. How should researchers validate new analytical methods for this compound?
Follow ICH Q2(R1) guidelines:
- Linearity : R² ≥ 0.99 over the working range.
- Accuracy : Spike recovery rates of 90–110%.
- Precision : Intra-/inter-day RSD ≤ 15%.
- Robustness : Test pH, temperature, and mobile phase variations .
Q. What statistical models are appropriate for dose-response studies of this compound?
Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. For metabolomic data, apply multivariate analyses like PCA or PLS-DA to identify significant biomarkers .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
